
Sulcofuron-sodium monohydrate
Description
Sulcofuron-sodium monohydrate is an organic compound with the chemical formula C19H11Cl4N2O5S.Na.H2O. It is commonly used as a moth-repellent and is known for its effectiveness in protecting woolen fabrics from insect damage. The compound is a white powder that is soluble in boiling water and has a melting point of 200-205°C .
Properties
Molecular Formula |
C19H13Cl4N2NaO6S |
---|---|
Molecular Weight |
562.2 g/mol |
IUPAC Name |
sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate;hydrate |
InChI |
InChI=1S/C19H12Cl4N2O5S.Na.H2O/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;;/h1-9H,(H2,24,25,26)(H,27,28,29);;1H2/q;+1;/p-1 |
InChI Key |
GNFNKJAIKCBWTH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sulcofuron-sodium monohydrate involves several steps:
-
Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether
- React p-chlorophenol with 2,5-dichloronitrobenzene and potassium hydroxide at 165°C for 5 hours.
- Filter the reaction mixture to remove potassium chloride and wash the filter cake with benzene.
- Distill the combined filtrate under reduced pressure to obtain 4,4’-dichloro-2-nitrodiphenyl ether as a pale yellow crystal.
-
Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether-2’-sulfonic acid
- Add the intermediate from the first step to sulfuric acid (96%) at room temperature and heat to 100°C for 12 hours.
- Cool the reaction mixture with ice-salt water to precipitate the product, which is then filtered and dissolved in hot water.
- Adjust the pH to 8-9 using sodium hydroxide to obtain the sodium salt.
-
Synthesis of 4,4’-dichloro-2-aminodiphenyl ether-2’-sulfonic acid
- Dissolve the sodium salt from the second step in water and add acetic acid and iron powder at 100°C for 5 hours.
- Filter, wash, and acidify the filtrate with hydrochloric acid to precipitate the product.
-
Synthesis of this compound
- Dissolve the product from the third step in 0.8% sodium carbonate solution and add 3,4-dichlorophenyl isocyanate at 12°C.
- Stir for 30 minutes, then heat to 90°C for 2 hours.
- Filter, cool the filtrate to crystallize the product, and dry to obtain this compound .
Chemical Reactions Analysis
Dehydration and Cyclization
Dehydration reactions are critical for forming the urea backbone:
-
Conditions : Heating intermediates with acid catalysts (e.g., methanesulfonic acid or p-toluenesulfonic acid) in N-methylpyrrolidine (NMP) at 100–170°C .
-
Microwave-assisted synthesis : Accelerates cyclization under similar conditions .
Acid Catalyst | Solvent | Temperature Range | Reaction Time |
---|---|---|---|
Methanesulfonic acid | NMP | 100–170°C | 1–4 hours |
TsOH | NMP | 100–170°C | 1–4 hours |
Oxidation and Rearrangement
Oxidation steps introduce sulfonyl groups essential for herbicidal activity:
-
Oxidizing agents : Meta-perbenzoic acid or hydrogen peroxide (H₂O₂) in dichloromethane or chloroform .
-
Rearrangement : Mediated by trifluoroacetic anhydride in DMF to optimize stereochemistry .
Reaction Type | Reagents | Solvent | Key Intermediate |
---|---|---|---|
Oxidation | H₂O₂, meta-perbenzoic acid | CHCl₃ | N-oxide derivatives |
Rearrangement | Trifluoroacetic anhydride | DMF | Isobenzofuran intermediates |
Palladium-Catalyzed Coupling
Cross-coupling reactions enhance structural complexity:
Substrate | Catalyst | Ligand | Solvent | Temperature |
---|---|---|---|---|
Halogenated arenes | Pd₂(dba)₃ | Xanthphos | Xylene | 140°C |
Salt Formation and Stabilization
The final step involves sodium salt formation to improve solubility:
-
Base : Sodium hydride (NaH) or potassium tert-butoxide in ethers .
-
Hydration : Monohydrate form stabilized via crystallization from aqueous ethanol .
Salt Forming Agent | Solvent | Product Purity |
---|---|---|
NaH | THF | ≥98% |
Stability Under Environmental Conditions
This compound exhibits moderate hydrolytic stability:
-
pH-dependent degradation : Rapid decomposition in acidic conditions (pH <5) .
-
Photolysis : Stable under UV light in neutral aqueous solutions .
Condition | Degradation Rate (t₁/₂) | Major Byproduct |
---|---|---|
pH 3.0 | 2 hours | 3,4-dichloroaniline |
pH 7.0 | >30 days | None detected |
Scientific Research Applications
Sulcofuron-sodium monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to insect behavior and pest control.
Medicine: Research is being conducted on its potential use as an antimicrobial agent.
Industry: It is widely used in the textile industry as a moth-repellent for woolen fabrics.
Mechanism of Action
The mechanism of action of sulcofuron-sodium monohydrate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the insects. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .
Comparison with Similar Compounds
Sulcofuron-sodium monohydrate is unique due to its high efficacy as a moth-repellent and its stability under various conditions. Similar compounds include:
Permethrin: Another insect repellent used in textiles.
Deltamethrin: A pyrethroid insecticide with similar applications.
Cypermethrin: Used in agriculture and public health for pest control.
Compared to these compounds, this compound offers better stability and effectiveness in protecting woolen fabrics .
Q & A
Basic Research Questions
Q. What experimental protocols ensure high-purity synthesis of Sulcofuron-sodium monohydrate in laboratory settings?
- Methodological Answer : Optimize synthesis using stoichiometric control under inert atmospheres (e.g., nitrogen) to minimize oxidation. Purify via recrystallization in anhydrous ethanol, followed by vacuum drying. Validate purity using iodometric titration (≥98% assay) and cation trace analysis (e.g., Fe ≤0.005%) as per USP/NF specifications for analogous sulfonates . Structural confirmation requires NMR and FT-IR to verify sulfonate group integrity and hydration state .
Q. Which analytical techniques are critical for characterizing this compound’s structural and compositional properties?
- Methodological Answer : Use a multi-technique approach:
- X-ray diffraction (XRD) for crystalline phase identification.
- Thermogravimetric analysis (TGA) to confirm monohydrate stability up to dehydration thresholds (e.g., 100–120°C).
- HPLC with ion-pair chromatography (e.g., sodium 1-decanesulfonate as a pairing agent) to detect impurities ≤0.1% .
- ICP-MS for trace metal quantification (e.g., Na⁺/K⁺ ratios) .
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers with desiccants (silica gel) at 15–25°C. Monitor hydration state via Karl Fischer titration monthly. Avoid exposure to humid environments (>60% RH), as hygroscopicity may alter dissolution kinetics .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize dissolution studies of this compound under variable pH and temperature?
- Methodological Answer : Design a 3-factor RSM matrix (pH: 2–10, temperature: 20–50°C, ionic strength: 0.1–1.0 M) to model solubility profiles. Use UV-Vis spectroscopy to quantify dissolved fractions. Validate models with ANOVA and lack-of-fit tests, referencing ternary mixture solubility frameworks for monohydrate systems .
Q. What strategies resolve contradictions in reported solubility data across different studies?
- Methodological Answer : Replicate experiments using standardized USP/NF-grade reagents and controlled humidity (e.g., glovebox for hydration stability). Cross-validate with Flory–Huggins theory to predict thermodynamic solubility in multicomponent systems, accounting for monohydrate crystal lattice energy . Discrepancies may arise from unaccounted cationic impurities (e.g., NH₄⁺) affecting ionic interactions .
Q. How to investigate this compound’s interactions with biological macromolecules (e.g., proteins)?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and stoichiometry. Pair with molecular docking simulations focusing on sulfonate group interactions with lysine residues. For in vitro assays, use phosphate-buffered saline (pH 7.4) to mimic physiological conditions, and validate reproducibility via triplicate runs with RSD ≤5% .
Q. What methodologies assess environmental impacts of this compound in aqueous waste streams?
- Methodological Answer : Conduct ecotoxicity assays using Daphnia magna or algal models under OECD guidelines. Quantify biodegradation via COD/BOD5 ratios over 28 days. For lab-scale waste, neutralize with calcium hydroxide to precipitate sulfonate residues, followed by filtration and disposal via licensed hazardous waste protocols .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.